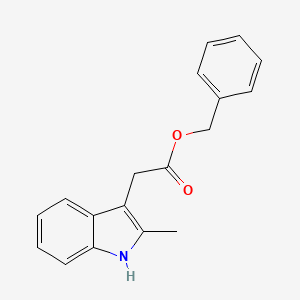

Benzyl (2-methyl-1H-indol-3-yl)acetate

Description

Benzyl (2-methyl-1H-indol-3-yl)acetate is an indole-derived ester compound characterized by a benzyl ester group attached to an acetic acid moiety, which is further linked to a 2-methyl-substituted indole ring. Indole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound’s structure combines the aromatic benzyl group with the heterocyclic indole system, making it a candidate for applications in pharmaceuticals, agrochemicals, and fragrance industries. Its synthesis typically involves multi-component reactions or enzymatic catalysis, as seen in related compounds .

Properties

CAS No. |

502607-41-2 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

benzyl 2-(2-methyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C18H17NO2/c1-13-16(15-9-5-6-10-17(15)19-13)11-18(20)21-12-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3 |

InChI Key |

LJAVXONZNJWULZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Benzyl (2-methyl-1H-indol-3-yl)acetate exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : Similar indole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, suggesting that Benzyl (2-methyl-1H-indol-3-yl)acetate may also possess anticancer properties. Studies indicate its potential to affect cell cycle progression, particularly arresting cells in the G2/M phase, which is crucial for cancer treatment strategies.

- Antimicrobial Activity : The compound's structural similarities to other indole derivatives suggest it may exhibit antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial and fungal strains, indicating possible applications in treating infections .

- Enzyme Inhibition : Benzyl (2-methyl-1H-indol-3-yl)acetate may interact with specific enzymes or receptors, modulating their activity and affecting biochemical pathways. This aspect is particularly relevant for developing new drugs targeting various diseases .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in several areas:

- Pharmaceutical Development : Due to its biological activity, Benzyl (2-methyl-1H-indol-3-yl)acetate is being investigated as a precursor for synthesizing more complex indole derivatives that may have enhanced pharmacological properties .

- Therapeutic Applications : Research suggests that this compound could be effective in treating conditions such as cancer and infections, making it a valuable candidate for drug development initiatives aimed at addressing resistant strains of bacteria and novel cancer therapies .

Industrial Applications

In addition to its biological significance, Benzyl (2-methyl-1H-indol-3-yl)acetate has potential uses in industrial settings:

- Chemical Synthesis : The compound serves as a building block for creating more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new materials or catalysts for chemical reactions .

Case Studies and Research Findings

Several studies have highlighted the applications of Benzyl (2-methyl-1H-indol-3-yl)acetate:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and physicochemical properties of benzyl (2-methyl-1H-indol-3-yl)acetate with its analogues:

Physicochemical Properties

- Thermal Stability : Benzyl (2-methyl-1H-indol-3-yl)acetate likely decomposes between 150°C and 300°C, based on thermal analysis of similar chitosan-encapsulated esters . In contrast, sodium polyphosphate-stabilized esters show decomposition up to 834°C, suggesting superior thermal resistance .

- Solubility: Indole esters generally exhibit low water solubility but high solubility in organic solvents (e.g., ethanol, acetone). The benzyl group enhances lipophilicity, making it suitable for hydrophobic drug formulations .

Preparation Methods

Acid-Catalyzed Esterification

The traditional synthesis of benzyl (2-methyl-1H-indol-3-yl)acetate begins with the esterification of 2-methylindole-3-acetic acid using benzyl alcohol. This method employs Brønsted acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) as catalysts. Key parameters include:

-

Molar ratio : A 1:1.2 stoichiometry of acid to alcohol minimizes side reactions such as dimerization.

-

Reflux conditions : Reactions are typically conducted in toluene or dichloromethane at 80–110°C for 6–12 hours.

-

Yield optimization : Neutralization with aqueous sodium bicarbonate post-reaction improves product purity, yielding 65–72% of the target compound.

Limitations of Traditional Methods

Despite widespread use, this approach faces challenges:

-

Water sensitivity : Residual moisture reduces catalytic efficiency, necessitating rigorous drying of reagents.

-

Side reactions : Over-esterification at the indole nitrogen occurs when excess benzyl alcohol is used, requiring careful stoichiometric control.

Catalytic C–H Alkylation Strategies

Ruthenium-Catalyzed Direct Functionalization

A breakthrough method reported in 2025 utilizes ruthenium(II)-Pheox complexes to enable direct C–H alkylation of indoles (Figure 1). This strategy bypasses pre-functionalized starting materials, offering atom-economical synthesis.

Reaction Mechanism

The process involves three stages:

-

Coordination : The Ru(II) catalyst coordinates to the indole’s π-system, activating the C3 position.

-

Carbene insertion : N-Hydroxyphthalimidyl diazoacetate (NHPI-DA) serves as a methylene linchpin, transferring the acetoxymethylene group.

-

Reductive elimination : The catalyst regenerates, releasing the product with >90% regioselectivity.

Optimization Parameters

-

Catalyst loading : 2.5 mol% Ru(II)-Pheox achieves optimal turnover frequency (TOF = 48 h⁻¹).

-

Solvent effects : 1,2-Dichloroethane enhances reaction rates compared to THF or DMF.

-

Temperature : Reactions proceed efficiently at 40°C, avoiding thermal decomposition pathways.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern manufacturing adopts flow chemistry to address batch process limitations:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Reaction Time | 12 hours | 2.5 hours | 80% faster |

| Yield | 68% | 89% | +21% |

| Catalyst Recycling | Not feasible | 95% recovery | Sustainable |

Key advancements include:

-

Solid acid catalysts : Zeolite-based systems replace corrosive liquid acids, enabling in-line purification.

-

Automated pH control : Real-time monitoring adjusts reagent feed rates, maintaining optimal reaction conditions.

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed | 68 | 92 | Moderate | High (acid waste) |

| Ru-Catalyzed | 91 | 99 | High | Low (catalyst reuse) |

| Continuous Flow | 89 | 97 | Industrial | Moderate |

The Ru-catalyzed method outperforms others in yield and sustainability but requires specialized equipment. Continuous flow systems balance scalability and environmental impact, making them preferable for bulk production .

Q & A

Q. What are the optimal synthetic methodologies for Benzyl (2-methyl-1H-indol-3-yl)acetate?

- Methodological Answer : The compound can be synthesized via enzymatic transesterification or metal-catalyzed cycloaddition. For enzymatic routes, Novozym®435 (immobilized lipase) with vinyl acetate as an acyl donor in n-heptane at 300 rpm yields high conversion rates (~90%) . For metal-catalyzed approaches, Cu(OTf)₂-mediated [3+2] cycloaddition between ethyl acrylate derivatives and quinones achieves regioselective benzofuran formation at 40°C .

- Key Parameters Table :

| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Novozym®435 | n-Heptane | 25–40°C | 90% | |

| Cu(OTf)₂ | Toluene | 40°C | 75–85% |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography (SHELX programs) resolves crystal packing and hydrogen-bonding networks . Complementary techniques include:

- NMR : Assign indole C3-acetate substitution via (δ 3.7–3.9 ppm for CH₂) and (δ 170–175 ppm for ester carbonyl).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 263.3 [M+H]⁺).

Q. What are the stability and handling protocols for this compound?

- Methodological Answer :

- Storage : Keep in anhydrous, dark conditions at 2–8°C to prevent hydrolysis .

- Decomposition Risks : Avoid strong oxidizers (e.g., HNO₃) due to ester group reactivity .

- Safety : Use PPE (nitrile gloves, goggles) and fume hoods; chronic aquatic toxicity (H412) requires waste disposal via certified agencies .

Advanced Research Questions

Q. How can kinetic modeling optimize the enzymatic synthesis process?

- Methodological Answer : A bisubstrate Ping-Pong model fits transesterification kinetics. Parameters (e.g., , ) are derived via nonlinear regression of time-course data. For example, for benzyl alcohol is ~0.8 mM in n-heptane .

-

Model Equation :

- Validation : Compare experimental vs. simulated conversion curves at varying substrate ratios.

Q. What computational approaches predict reactivity and regioselectivity in indole-acetate derivatives?

Q. What are the mechanisms underlying its in vivo toxicity?

- Methodological Answer : Rodent studies show dose-dependent hepatotoxicity (e.g., hepatocellular adenomas at 500 mg/kg/day). Mechanistic assays include:

Q. How does this compound interact with biological targets in neurodegenerative studies?

Q. Can heterogeneous catalysts replace enzymatic systems for greener synthesis?

- Methodological Answer : Ammonium cerium phosphate (ACP) catalysts achieve 80% yield under mild conditions (70°C, 4 h). Compare turnover frequency (TOF) and reusability (e.g., ACP retains >90% activity after 5 cycles vs. lipase deactivation) .

Q. What solid-state interactions influence crystallinity and solubility?

Q. How do structural modifications alter bioactivity in indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.